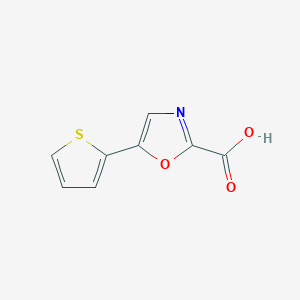

5-(Thiophen-2-yl)oxazole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)7-9-4-5(12-7)6-2-1-3-13-6/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYKOVDKEXMHRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Thiophen 2 Yl Oxazole 2 Carboxylic Acid

Strategies for the Construction of the Oxazole-2-carboxylic Acid Moiety

The formation of the oxazole-2-carboxylic acid core is a critical step that can be achieved through several synthetic approaches. These strategies can be broadly divided into those that construct the carboxylic acid-functionalized oxazole (B20620) ring in a single series of steps and those that introduce the carboxylic acid group onto a pre-formed oxazole ring.

Cyclization Approaches for the Oxazole-2-carboxylic Acid Ring System

Classical methods for oxazole synthesis can be adapted to produce the oxazole-2-carboxylic acid scaffold. The Robinson-Gabriel synthesis, for instance, involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.com To yield a 2-carboxy-substituted oxazole, a precursor with the appropriate functionality would be required.

A more direct approach involves the use of building blocks that already contain the nascent carboxylic acid group. For example, the reaction of α-amino ketones with reagents providing the C2-carboxy synthon can lead to the desired oxazole.

| Reaction | Description | Key Reagents |

| Robinson-Gabriel Synthesis | Cyclodehydration of a 2-acylamino ketone precursor. wikipedia.orgpharmaguideline.com | Dehydrating agents (e.g., H₂SO₄, POCl₃) |

| Building Block Approach | Reaction of an α-amino ketone with a C2-carboxy synthon. | α-amino ketones, oxalyl chloride derivatives |

Post-Cyclization Introduction of the Carboxylic Acid Functionality onto Pre-formed Oxazoles

An alternative strategy involves the synthesis of a stable oxazole precursor that can be subsequently functionalized to introduce the carboxylic acid group at the 2-position. This two-step approach allows for greater flexibility and can be advantageous if the direct cyclization methods are low-yielding or incompatible with other functional groups.

One common method is the metalation of the C2 position of the oxazole ring, followed by quenching with carbon dioxide. The C2 proton of oxazoles is the most acidic, facilitating deprotonation with a strong base like n-butyllithium to form a 2-lithiooxazole intermediate. farmaciajournal.com This intermediate can then react with CO₂ to yield the corresponding carboxylic acid after an acidic workup.

Another approach is the oxidation of a suitable precursor group at the 2-position of the oxazole ring. For instance, a 2-methyloxazole (B1590312) can be oxidized to the carboxylic acid.

Methodologies for Incorporating the Thiophen-2-yl Substituent

The introduction of the thiophen-2-yl group at the 5-position of the oxazole ring is another key synthetic challenge. This can be achieved either by functionalizing a pre-existing oxazole scaffold or by using a thiophene-containing building block in the initial oxazole synthesis.

Functionalization of Pre-existing Oxazole Scaffolds with Thiophene (B33073) Moieties

This approach involves the synthesis of an oxazole ring with a handle for subsequent cross-coupling reactions. For example, a 5-halooxazole can be prepared and then subjected to a Suzuki or Stille coupling with a thiophene-boronic acid or a thiophene-stannane derivative, respectively. This method offers the advantage of a convergent synthesis, where the oxazole core and the thiophene moiety are prepared separately and then joined.

Building Block Approaches Utilizing Thiophen-2-yl Precursors in Oxazole Synthesis

A more convergent strategy involves the use of a thiophene-containing starting material in the construction of the oxazole ring. This ensures the thiophene is in the correct position from the outset.

The Van Leusen oxazole synthesis is a powerful tool for preparing 5-substituted oxazoles. nih.govmdpi.comorganic-chemistry.orgwikipedia.org This reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde. nih.govwikipedia.org For the synthesis of 5-(thiophen-2-yl)oxazole, thiophene-2-carboxaldehyde would be the appropriate starting material. The reaction proceeds via the formation of an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to yield the 5-(thiophen-2-yl)oxazole. nih.gov While this method directly installs the thiophene group at the desired position, it does not concurrently introduce the carboxylic acid at the 2-position. Therefore, a subsequent functionalization step at C2, as described in section 2.1.2, would be necessary.

Another building block approach is the Robinson-Gabriel synthesis using a 2-acylamino ketone derived from a thiophene precursor. For example, a 2-(acylamino)-1-(thiophen-2-yl)ethan-1-one could undergo cyclodehydration to form the 5-(thiophen-2-yl)oxazole. wikipedia.org

| Reaction | Thiophene Precursor | Co-reactant | Key Features |

| Van Leusen Synthesis | Thiophene-2-carboxaldehyde | Tosylmethyl isocyanide (TosMIC) | Directly forms the 5-(thiophen-2-yl)oxazole core. nih.govorganic-chemistry.org |

| Robinson-Gabriel Synthesis | 2-(Acylamino)-1-(thiophen-2-yl)ethan-1-one | Dehydrating agent | Convergent synthesis of the substituted oxazole. wikipedia.org |

Multi-component Reactions and Convergent Synthesis for Related Oxazole-Thiophene Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems. While a specific MCR for the direct synthesis of 5-(thiophen-2-yl)oxazole-2-carboxylic acid is not prominently reported, the principles of MCRs can be applied to construct related structures. For instance, a three-component reaction involving a thiophene-derived aldehyde, an amine, and an isocyanide could potentially lead to a highly substituted oxazole that could be further elaborated to the target molecule.

Convergent synthetic strategies, where different fragments of the molecule are synthesized separately and then combined, are highly effective. A plausible convergent route to this compound could involve:

Synthesis of a 5-(thiophen-2-yl)oxazole via the Van Leusen reaction.

Lithiation of the 2-position of the oxazole followed by carboxylation with CO₂.

Alternatively, synthesis of an ethyl oxazole-2-carboxylate followed by a palladium-catalyzed cross-coupling reaction with a thiophene derivative at the 5-position.

These strategies, by combining well-established synthetic methodologies, provide a roadmap for the efficient and versatile synthesis of this compound and its derivatives.

Sustainable Chemistry Protocols for the Synthesis of this compound and its Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including oxazole derivatives, to minimize the environmental impact of chemical processes. ijpsonline.comijpsonline.com These sustainable protocols focus on reducing the use of hazardous substances, improving energy efficiency, and increasing reaction performance. ijpsonline.com For the synthesis of this compound and its analogs, several green chemistry approaches have been explored, moving away from conventional methods that often require harsh conditions and toxic reagents. ijpsonline.com

Key sustainable methodologies applicable to the synthesis of thiophene-oxazole scaffolds include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in green chemistry, significantly reducing reaction times, increasing product yields, and often enabling reactions to proceed without a solvent. nih.gov The synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives, analogs of the target compound, has been successfully carried out using microwave irradiation. cbccollege.in This method provides numerous benefits over conventional heating by minimizing byproduct formation and improving energy efficiency. nih.gov

Ultrasound-Mediated Synthesis: Sonochemistry, or the use of ultrasound, can enhance chemical reactivity, leading to higher yields in shorter reaction times under milder conditions. ijpsonline.comijpsonline.com For oxadiazole derivatives, which are structurally related to oxazoles, ultrasound irradiation with molecular sieves has resulted in excellent product yields (78–90%) in significantly less time compared to conventional refluxing. nih.gov

Use of Greener Solvents and Catalysts: A central tenet of green chemistry is the replacement of hazardous solvents and catalysts with more benign alternatives. ijpsonline.com Ionic liquids and deep-eutectic solvents are being explored as environmentally friendly reaction media for oxazole synthesis due to their low vapor pressure and ability to be recycled. ijpsonline.comnih.gov Furthermore, the development of efficient and recyclable catalysts, such as copper(II) triflate, facilitates cleaner reaction profiles. tandfonline.com One-pot reactions, like the Suzuki-Miyaura coupling for producing substituted oxazoles, also contribute to sustainability by reducing the number of workup and purification steps. tandfonline.com

These sustainable protocols not only offer environmental and economic advantages but also frequently lead to improved synthetic outcomes, such as higher yields and purity, when compared to traditional methods. ijpsonline.com

Comparative Analysis of Synthetic Routes: Yield Optimization, Purity, and Selectivity

The synthesis of the 5-(thiophen-2-yl)oxazole core can be approached through various routes, with significant differences in efficiency, environmental impact, and product quality. A comparative analysis of traditional versus sustainable methods highlights the advantages of green chemistry in optimizing yield, purity, and selectivity.

Traditional methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, often rely on harsh dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃). ijpsonline.com These reagents pose significant environmental and safety hazards and can lead to low yields (50-60%) and the formation of impurities, complicating the purification process. ijpsonline.com

In contrast, modern sustainable methods offer significant improvements. For instance, the synthesis of thiophene-containing oxazole derivatives via microwave irradiation demonstrates a marked increase in efficiency. cbccollege.in A direct, one-pot synthesis of 4,5-disubstituted oxazoles from carboxylic acids has also been developed, showcasing high efficiency and broad substrate tolerance, which represents a more streamlined and sustainable approach compared to multi-step classical syntheses. acs.orgnih.gov

The table below provides a comparative overview of a representative traditional synthesis versus a sustainable, microwave-assisted protocol for a generic thiophene-oxazole derivative.

| Parameter | Traditional Method (e.g., Conventional Heating) | Sustainable Method (e.g., Microwave Irradiation) |

|---|---|---|

| Reaction Time | Several hours (e.g., 15-20 hours) nih.gov | Minutes (e.g., 3-25 minutes) nih.gov |

| Yield | Moderate to low (e.g., 50-60%) ijpsonline.com | Good to excellent (e.g., 78-90%) nih.gov |

| Purity | Often requires extensive purification to remove byproducts from harsh reagents. | Higher purity with reduced byproduct formation. nih.gov |

| Reagents/Catalysts | Harsh dehydrating agents (H₂SO₄, POCl₃, PCl₅). ijpsonline.com | Milder catalysts, sometimes solvent-free conditions. nih.gov |

| Energy Consumption | High, due to prolonged heating. ijpsonline.com | Low, due to significantly shorter reaction times. ijpsonline.com |

| Environmental Impact | Generation of hazardous waste from reagents and solvents. | Minimized waste and use of less toxic materials. ijpsonline.com |

Chemical Reactivity and Derivatization of 5 Thiophen 2 Yl Oxazole 2 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the oxazole (B20620) ring is a primary site for a variety of chemical transformations, including condensation reactions, decarboxylation, and redox transformations.

Esterification, Amidation, and Related Condensation Reactions

The carboxylic acid functionality of 5-(thiophen-2-yl)oxazole-2-carboxylic acid allows for straightforward conversion into a range of derivatives such as esters, amides, and acid halides. These reactions typically proceed through the activation of the carboxyl group to enhance its electrophilicity.

Esterification: The formation of esters can be achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. beilstein-journals.org

Amidation: Amide synthesis is fundamental in organic synthesis. lookchemmall.com Direct amidation can be accomplished by activating the carboxylic acid with a coupling agent, which transforms the hydroxyl group into a better leaving group. lookchemmall.com This activated intermediate then readily reacts with a primary or secondary amine to yield the corresponding amide. lookchemmall.com Another pathway involves the conversion of the carboxylic acid to an acyl chloride, which subsequently reacts with an amine. nih.gov A related synthesis is the formation of carbohydrazides, which are prepared through the hydrazinolysis of the corresponding esters or activated acid derivatives. hhu.defarmaciajournal.com These hydrazides serve as important building blocks for more complex heterocyclic systems. farmaciajournal.com

Related Condensation Reactions: The activated carboxylic acid can react with various nucleophiles. For instance, reaction with sodium azide (B81097) can lead to the formation of an acyl azide, a key intermediate in the Curtius rearrangement for the synthesis of amines.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. R-OH, Pyridine | Ester |

| Amidation (via Coupling Agent) | R₂-NH, Coupling Agent (e.g., DCC, EDC) | Amide |

| Hydrazide Formation | 1. Esterification 2. N₂H₄ (Hydrazine) | Carbohydrazide |

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant reaction for heteroaromatic carboxylic acids. For thiophene-2-carboxylic acid, a related structure, this transformation can be facilitated by metal catalysts. wikipedia.org Catalytic decarboxylative coupling reactions, where the carboxyl group is replaced by another functional group in a metal-catalyzed process, represent a modern synthetic strategy. wikipedia.orgnih.gov

While thermal decarboxylation is possible, it often requires high temperatures. The mechanism typically involves the formation of a zwitterionic intermediate, followed by the elimination of CO₂. The stability of the resulting carbanion or equivalent intermediate on the oxazole ring at the C-2 position is a crucial factor in determining the reaction's feasibility.

Reductive and Oxidative Transformations of the Carboxyl Group

The carboxyl group can undergo both reduction and, theoretically, oxidation, although the latter is less common as the carbon atom is already in a high oxidation state.

Reductive Transformations: The carboxylic acid can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore immediately reduced to the alcohol. libretexts.org Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.org

Selective reduction to the aldehyde is more challenging but can be achieved in a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an ester or an acid chloride. The ester can then be reduced to an aldehyde using diisobutylaluminum hydride (DIBAH) at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.org Similarly, an acid chloride can be reduced to an aldehyde using a milder hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org

Oxidative Transformations: The carboxylic acid group represents a stable, highly oxidized functional group. Further oxidation at this position is generally not feasible under standard chemical conditions.

| Target Product | Reagent(s) | Notes |

|---|---|---|

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Direct, one-step reduction. libretexts.org |

| Aldehyde | 1. Convert to ester/acid chloride 2. DIBAH or LiAlH(Ot-Bu)₃ | Requires a two-step process to avoid over-reduction. libretexts.org |

Reactivity of the Oxazole Heterocyclic Ring System

The oxazole ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactivity of the Oxazole Core

Electrophilic Reactivity: The oxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms. semanticscholar.org When an electron-donating group is present, the ring becomes more activated. semanticscholar.org Electrophilic attack, when it does occur, typically favors the C-5 position. semanticscholar.orgtandfonline.com However, in the title compound, this position is already occupied by the thiophene (B33073) ring. The C-4 position is the next most likely site for substitution, though it is significantly less reactive. The nitrogen atom at position 3 is the site of protonation and can also undergo N-alkylation or N-acylation. tandfonline.com

Nucleophilic Reactivity: Nucleophilic substitution reactions on the oxazole ring are uncommon unless a good leaving group is present. semanticscholar.org The order of reactivity for nucleophilic substitution is C-2 > C-4 > C-5. semanticscholar.org In this compound, the C-2 position is substituted with the carboxyl group, which could potentially be displaced under harsh conditions, although this is not a typical reaction pathway. The oxazole ring can undergo ring-opening upon reduction. semanticscholar.org

Metal-Catalyzed Cross-Coupling Reactions on the Oxazole Ring

Modern synthetic chemistry heavily utilizes metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For the oxazole ring of the title compound to participate in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

If a halogen atom were introduced at the C-4 position of the oxazole ring, the resulting halo-oxazole could serve as a substrate in various cross-coupling reactions. tandfonline.com For example, a Suzuki-Miyaura coupling reaction with a boronic acid, catalyzed by palladium, could be used to introduce a new aryl or alkyl group at this position. semanticscholar.orgtandfonline.com Similarly, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to further derivatize the oxazole core.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd(0) catalyst, Base | C-C |

| Heck | Alkene | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) catalyst, Base | C-C |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | C-N |

Ring-Opening and Rearrangement Processes of the Oxazole Framework

The oxazole ring, while aromatic, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under thermal or chemical stress. These transformations can lead to the formation of other heterocyclic systems or open-chain products, significantly expanding the synthetic utility of the parent molecule. tandfonline.com

One of the classic rearrangements applicable to oxazole derivatives is the Cornforth rearrangement. This process typically involves a 4-acyloxazole, where a thermal pericyclic ring opening yields a nitrile ylide intermediate. wikipedia.org This intermediate can then cyclize to form an isomeric oxazole. While the parent this compound does not possess the requisite 4-acyl group, derivatives could be synthesized to undergo this transformation, thereby enabling the transposition of substituents on the oxazole ring. wikipedia.org

More contemporary research has demonstrated novel skeletal rearrangements of the oxazole core. For instance, dynamic 8π electrocyclization processes can be employed to convert oxazoles into larger rings like azepines or contract them to pyrroles. nih.gov Such reactions showcase the potential for profound structural modifications of the oxazole framework, allowing for the synthesis of diverse nitrogen-containing scaffolds from the 5-(thiophen-2-yl)oxazole core. nih.gov

Nucleophilic attack can also induce ring-opening. Although nucleophilic substitution on the oxazole ring itself is uncommon, strong nucleophiles can attack the ring, leading to cleavage rather than substitution. pharmaguideline.com For this compound, derivatization of the C2-carboxylic acid to an electron-withdrawing group could further activate the ring towards such processes. Additionally, the presence of a 5-substituent, in this case, the thiophene ring, influences the stability and reaction pathway of these ring-opening events. acs.org

| Reaction Type | Description | Potential Outcome for 5-(Thiophen-2-yl)oxazole Derivatives |

| Cornforth Rearrangement | A thermal rearrangement of 4-acyloxazoles that proceeds through a nitrile ylide intermediate to form an isomeric oxazole. wikipedia.org | Transposition of substituents between positions 4 and 5 of the oxazole ring in suitably derivatized molecules. |

| Electrocyclization | Skeletal rearrangement via dynamic 6π or 8π electrocyclization reactions, leading to different ring systems. nih.gov | Formation of azepine or pyrrole (B145914) derivatives, providing access to novel heterocyclic scaffolds. |

| Nucleophilic Ring-Opening | Cleavage of the oxazole ring initiated by the attack of a strong nucleophile. tandfonline.comresearchgate.net | Formation of open-chain compounds, such as acylated amino ketones or related structures. |

Reactivity of the Thiophene Heterocyclic Ring System

The thiophene moiety is a key component of the molecule's reactivity profile, primarily due to its nature as an electron-rich aromatic system. It is significantly more reactive than benzene (B151609) towards electrophilic attack. numberanalytics.comyoutube.com

Electrophilic Aromatic Substitution and Directed Functionalization on the Thiophene Ring

Thiophene readily undergoes electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. numberanalytics.comeprajournals.com The sulfur atom stabilizes the intermediate sigma complex through electron donation, facilitating the reaction. numberanalytics.com

In the case of this compound, the thiophene ring is substituted at its C2 position. The preferred site for electrophilic attack on a monosubstituted thiophene is the C5 position (or the C2 position if unsubstituted). Since the C2 position is occupied, electrophilic attack is strongly directed to the C5 position of the thiophene ring. The oxazole-2-carboxylic acid group, being electron-withdrawing, will have a deactivating effect on the thiophene ring, but the inherent high reactivity of thiophene ensures that substitution can still proceed under appropriate conditions. pearson.comresearchgate.net

| Reaction | Reagents | Expected Major Product |

| Bromination | Br₂ in acetic acid | 5-(5-Bromothiophen-2-yl)oxazole-2-carboxylic acid |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 5-(5-Nitrothiophen-2-yl)oxazole-2-carboxylic acid |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., SnCl₄) eprajournals.com | 5-(5-Acylthiophen-2-yl)oxazole-2-carboxylic acid |

| Sulfonation | Concentrated H₂SO₄ | 5-(5-Sulfothiophen-2-yl)oxazole-2-carboxylic acid |

Further Derivatization of the Thiophene Moiety

Beyond electrophilic substitution, the thiophene ring can be functionalized through various other modern synthetic methods. The halogenated derivatives, such as the 5-bromo derivative, are particularly valuable intermediates. They can participate in a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C5 position, enabling the synthesis of complex molecular architectures.

Furthermore, metallation of the thiophene ring, typically through lithiation at the C5 position using organolithium reagents, followed by quenching with an electrophile, provides another powerful route for derivatization. This approach allows for the introduction of a diverse array of functional groups, including aldehydes, ketones, and silyl (B83357) groups.

Inter-ring Communication and Tautomerism Considerations within the Molecular Structure

Tautomerism is another important consideration. While ring-chain tautomerism is less common for this specific structure, prototropic tautomerism involving the carboxylic acid and the oxazole nitrogen is possible. The acidic proton of the carboxylic group could potentially engage in an intramolecular hydrogen bond with the basic nitrogen atom of the oxazole ring, forming a six-membered ring structure. This could influence the molecule's conformation and reactivity.

Furthermore, under specific conditions, such as coordination to a metal center, the oxazole ring can tautomerize to a 2,3-dihydrooxazol-2-ylidene, a type of N-heterocyclic carbene. nih.govsemanticscholar.org This transformation involves a formal 1,2-hydrogen shift from the C2 position to the nitrogen atom. While the C2 position in the title compound bears a carboxylic acid, this reactivity highlights the latent potential of the oxazole scaffold to engage in non-classical bonding and reactivity patterns. semanticscholar.org

Spectroscopic and Structural Elucidation of 5 Thiophen 2 Yl Oxazole 2 Carboxylic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum, the protons of the thiophene (B33073) ring are expected to appear as doublets of doublets or multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The single proton on the oxazole (B20620) ring would likely resonate further downfield. The carboxylic acid proton is expected to be a broad singlet at a chemical shift greater than δ 10 ppm, which is characteristic for such acidic protons.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is anticipated to have the largest chemical shift, typically in the range of δ 160-170 ppm. The carbons of the oxazole and thiophene rings would appear in the aromatic region, generally between δ 110 and 160 ppm. The specific chemical shifts are influenced by the electronic effects of the heteroatoms and the substituent groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-(Thiophen-2-yl)oxazole-2-carboxylic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H-3' | 7.2 - 7.4 | 125 - 128 |

| Thiophene H-4' | 7.1 - 7.3 | 128 - 130 |

| Thiophene H-5' | 7.5 - 7.7 | 127 - 129 |

| Oxazole H-4 | 8.0 - 8.3 | 135 - 140 |

| Carboxylic Acid OH | > 10 (broad s) | - |

| Oxazole C-2 | - | 158 - 162 |

| Oxazole C-4 | 8.0 - 8.3 | 135 - 140 |

| Oxazole C-5 | - | 150 - 155 |

| Thiophene C-2' | - | 130 - 135 |

| Thiophene C-3' | 7.2 - 7.4 | 125 - 128 |

| Thiophene C-4' | 7.1 - 7.3 | 128 - 130 |

| Thiophene C-5' | 7.5 - 7.7 | 127 - 129 |

Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential ipb.pt.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the oxazole proton would show a cross-peak with the signal for the carbon atom to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In a rigid molecule like this, NOESY can help to confirm the stereochemistry and conformation by showing through-space interactions between protons on the thiophene and oxazole rings.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state. For this compound, ssNMR could be employed to investigate polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle changes in the chemical shifts and line shapes of the NMR signals. Furthermore, ssNMR can provide information about the local environment and packing of molecules in the crystal lattice, complementing data obtained from X-ray diffraction.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, which is a characteristic feature. A sharp and intense peak corresponding to the C=O stretching of the carboxylic acid would be observed around 1700-1730 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole and thiophene rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-S stretching of the thiophene ring typically appears in the 600-800 cm⁻¹ range iosrjournals.orgresearchgate.net.

Raman spectroscopy provides complementary information. The aromatic ring stretching vibrations are often strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring is also typically Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Oxazole/Thiophene | C=N, C=C stretch | 1400-1600 (multiple bands) | Strong |

| Thiophene | C-H stretch | ~3100 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular weight and elemental composition of a compound. For this compound (C₈H₅NO₃S), the calculated exact mass can be confirmed with high accuracy using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A plausible fragmentation pathway for this compound upon electron ionization would likely involve initial loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO) or carbon dioxide (CO₂). Subsequent fragmentation of the heterocyclic core would lead to characteristic ions corresponding to the thiophene and oxazole rings. For instance, cleavage of the bond between the two rings could generate a thiophenyl cation or an oxazole-2-carbonyl cation zsmu.edu.ua.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. In the case of this compound, it is expected that the carboxylic acid groups would form hydrogen-bonded dimers in the solid state, a common structural motif for carboxylic acids nih.gov. The analysis of the crystal packing can provide insights into the physical properties of the solid material. While a crystal structure for the title compound is not reported, related structures like 9-Methyl-3-Thiophen-2-Yl-Thieno[3,2-e] nih.govnih.govrsc.orgtriazolo[4,3-c]pyrimidine-8-carboxylic acid ethyl ester have been characterized by X-ray diffraction, demonstrating the feasibility of such studies on similar heterocyclic systems scirp.org.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(thiophen-2-yl)-1,2-oxazole-4-carboxylic acid |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration Determination (if applicable for chiral derivatives)

Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are indispensable tools for the analysis of chiral molecules. These methods provide critical information regarding the enantiomeric excess and absolute configuration of stereoisomers. In the context of drug discovery and materials science, where the specific three-dimensional arrangement of atoms can dictate biological activity or material properties, the application of chiroptical spectroscopy is of paramount importance.

However, a thorough search of the current scientific literature indicates that there are no published studies focusing on the chiroptical properties of chiral derivatives of this compound. While the synthesis and biological evaluation of various achiral derivatives of this scaffold have been reported, research into its chiral counterparts and their subsequent analysis by techniques like Circular Dichroism has not yet been documented. The expression of chirality in related structures, such as linked poly(thiophenes), has been investigated using CD, but this research does not extend to the specific molecule . nih.gov

Consequently, there is no available data to present regarding the determination of enantiomeric excess or the assignment of absolute configuration for any chiral derivatives of this compound. This represents a significant area for future research, as the introduction of chirality into this molecular framework could lead to the discovery of novel properties and applications.

In-situ Spectroscopic Monitoring of Reaction Pathways

In-situ spectroscopic monitoring provides real-time insights into the mechanisms of chemical reactions, allowing for the identification of transient intermediates, the determination of reaction kinetics, and the optimization of reaction conditions. Techniques such as in-situ FTIR, Raman, and NMR spectroscopy are powerful methods for tracking the progress of a reaction as it occurs.

Despite the utility of these techniques in modern chemical synthesis, there is a lack of published research detailing the use of in-situ spectroscopic monitoring for the synthesis or subsequent reactions of this compound. While general synthetic methods for oxazoles are well-established, the specific application of real-time analytical techniques to elucidate the formation pathways of this particular thiophene-substituted oxazole has not been reported in the scientific literature. e-bookshelf.deslideshare.netnih.gov Research has been conducted on the in-situ spectroscopic monitoring of other chemical processes, such as the surface functional group changes in biochar during pyrolysis, demonstrating the capability of these methods. researchgate.net However, similar studies have not been applied to the reaction pathways involving this compound.

The absence of such studies means that there is no data available on the real-time monitoring of the reaction pathways leading to or involving this compound. The application of in-situ spectroscopy to this system could provide valuable information for improving synthetic efficiency and understanding the underlying reaction mechanisms.

Computational and Theoretical Investigations of 5 Thiophen 2 Yl Oxazole 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of computational chemistry, providing fundamental insights into the behavior of molecules at the atomic and electronic levels. For 5-(Thiophen-2-yl)oxazole-2-carboxylic acid, these calculations can elucidate its intrinsic properties, which are crucial for predicting its behavior in various chemical environments.

The electronic structure of a molecule governs its chemical and physical properties. A key aspect of this is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized over the electron-rich thiophene (B33073) ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the oxazole (B20620) and carboxylic acid moieties, which are more electron-deficient. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is vital for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen and nitrogen atoms of the oxazole and carboxylic acid groups are expected to carry negative partial charges, while the hydrogen of the carboxylic acid and certain carbon atoms will have positive partial charges.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap | 4.13 |

Quantum mechanical calculations are invaluable for predicting and interpreting spectroscopic data. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, characteristic vibrational modes would include the C=O stretch of the carboxylic acid, C=N and C-O stretches of the oxazole ring, and various C-H and C-S vibrations of the thiophene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 162.5 |

| Oxazole C2 | 159.8 |

| Oxazole C5 | 151.2 |

| Oxazole C4 | 128.9 |

| Thiophene C2' | 130.1 |

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the oxazole ring. The most positive potential would be located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation.

Conformational Analysis and Energy Minimization Studies of the Compound and its Intermediates

The three-dimensional structure of a molecule is crucial to its function and reactivity. This compound possesses rotational freedom around the single bond connecting the thiophene and oxazole rings. Conformational analysis involves systematically exploring the potential energy surface by rotating this bond to identify the most stable conformers (energy minima).

Energy minimization studies, often performed using molecular mechanics or quantum mechanical methods, are used to find the lowest energy conformation of the molecule. These studies can reveal whether the molecule prefers a planar or a twisted conformation and can quantify the energy barriers between different conformers. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as in a biological system or during a chemical reaction.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide detailed insights into the step-by-step process. For example, in the synthesis of the oxazole ring, computational studies can help to elucidate the cyclization mechanism and identify the key intermediates and transition states involved. nih.gov The activation energies calculated for these transition states can provide a quantitative measure of the reaction rate.

Density Functional Theory (DFT) Applications for Understanding Reactivity and Stability

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. nih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods offer a good balance between accuracy and computational cost, making them suitable for studying a wide range of chemical systems.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

As of the current date, a thorough review of scientific literature reveals no specific studies focused on the molecular dynamics (MD) simulations of this compound to investigate its intermolecular interactions and aggregation behavior. While MD simulations are a powerful tool for understanding such phenomena at a molecular level, published research has yet to apply this methodology to this particular compound.

Therefore, detailed research findings, including data tables on interaction energies, hydrogen bond dynamics, π-π stacking configurations, radial distribution functions, and aggregation cluster analysis for this compound, are not available in existing literature. The potential for this molecule to form dimers or larger aggregates in different solvent environments through hydrogen bonding of its carboxylic acid groups and π-π stacking of its aromatic thiophene and oxazole rings remains a subject for future computational investigation.

Future molecular dynamics studies could provide valuable insights into how this compound molecules behave in solution and in the solid state. Such simulations would elucidate the specific roles of its functional groups—the thiophene ring, the oxazole ring, and the carboxylic acid—in directing non-covalent interactions. This would be crucial for understanding its solubility, crystal packing, and potential interactions with biological macromolecules.

Applications and Advanced Materials Chemistry of 5 Thiophen 2 Yl Oxazole 2 Carboxylic Acid Derivatives

Role as Versatile Synthons and Building Blocks in Complex Organic Synthesis

Derivatives of 5-(thiophen-2-yl)oxazole-2-carboxylic acid are powerful synthons in organic chemistry, serving as foundational units for constructing more complex, polyfunctional molecules. The inherent reactivity of the three distinct components—thiophene (B33073), oxazole (B20620), and carboxylic acid—can be selectively exploited.

The thiophene moiety can undergo electrophilic substitution and metal-catalyzed cross-coupling reactions (like Suzuki and Stille couplings), allowing for the introduction of various substituents or extension of the π-conjugated system. nih.gov The oxazole ring, while generally stable, can participate in cycloaddition reactions or be cleaved under specific conditions to reveal other functional groups. Most significantly, the carboxylic acid group is a hub for a wide array of transformations. It can be readily converted into esters, amides, acid chlorides, and other derivatives, providing a gateway to a multitude of molecular architectures. nih.gov

For instance, thiophene-2-carbohydrazide, a related synthon, has been used as a starting point to construct a variety of heterocyclic systems, including oxadiazoles (B1248032) and triazoles, through reactions with different electrophiles. rsc.orgnih.gov Similarly, the carboxylic acid function on the thiophene-oxazole scaffold allows for its condensation with amines or alcohols to build larger, bioactive molecules or polymeric structures. rjstonline.com The strategic combination of these reactive sites makes these compounds ideal building blocks for creating libraries of complex molecules for applications in medicinal chemistry and materials science. nih.govnih.gov

Integration into Advanced Organic Materials and Polymers

The distinct electronic properties of the thiophene (electron donor) and oxazole (electron acceptor) rings make this heterocyclic system a prime candidate for the development of advanced organic materials.

The donor-π-acceptor (D-π-A) nature inherent in the 5-(thiophen-2-yl)oxazole structure is highly desirable for optoelectronic applications. Thiophene-based conjugated polymers and oligomers are well-studied for their excellent charge transport properties, environmental stability, and tuneable electronics. researchgate.netrsc.org When coupled with an acceptor like an oxazole or thiazole (B1198619), the resulting intramolecular charge transfer (ICT) can lower the material's band gap, shifting its absorption and emission to longer wavelengths. researchgate.net

This principle is central to the design of materials for Organic Light-Emitting Diodes (OLEDs). Research has shown that incorporating thiophene linkers into polymer backbones can tune the emission color and enhance device efficiency. nih.gov Derivatives of thiophene and oxadiazole (a related heterocycle) have been synthesized and shown to possess strong fluorescence with high quantum yields, making them excellent candidates for emissive or electron-transport layers in OLEDs. researchgate.netnbinno.com For example, thiophene-disubstituted benzothiadiazole derivatives have been successfully used to create highly efficient deep-red to near-infrared (NIR) OLEDs. nih.gov The ability to modify the carboxylic acid group allows these building blocks to be incorporated into polymers or dendrimers, further enhancing processability and film-forming properties crucial for device fabrication. nih.gov

| Material Type | Key Structural Feature | Observed Property / Application | Reference |

|---|---|---|---|

| Fluorene-benzotriazole polymer (TP2) | Thiophene linker addition | Achieved broader electroluminescence, emitting bright yellow light with a maximum efficiency of 1.38 cd A⁻¹. nih.gov | nih.gov |

| Thiophene-disubstituted 1,3,4-oxadiazoles | Symmetrical D-A-D structure | Exhibit good fluorescent properties with high quantum yields, suitable for OLEDs. researchgate.net | researchgate.net |

| Thiophene-disubstituted benzothiadiazole (BTDF-TTPA) | Thiophene π-bridge in D-π-A structure | Achieved a high external quantum efficiency (EQE) of 5.75% in deep-red OLEDs. nih.gov | nih.gov |

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered architectures. The this compound motif is well-suited for this purpose. The carboxylic acid group is a classic functional group for forming robust, directional hydrogen bonds, often leading to dimers or extended chains.

Furthermore, the flat, aromatic nature of the thiophene and oxazole rings facilitates π-π stacking interactions, which help to organize the molecules into well-defined columns or layers. The self-assembly of thiophene-based dendrimers, for example, has been shown to form distinct nanostructures like nanowires and 2-D crystals, with the final structure depending on molecule-substrate interactions and molecular shape. uh.edu The combination of hydrogen bonding and π-stacking in azole-containing carboxylic acids allows for the construction of diverse and complex supramolecular assemblies. mdpi.com

Derivatives of this compound can be used to create functional coatings and thin films. The carboxylic acid group can serve as an anchor, chemically binding the molecule to a substrate surface (e.g., metal oxides or glass) to form self-assembled monolayers (SAMs). The rest of the molecule then dictates the surface properties of the coating.

Recent studies have explored thiophene derivative thin films for biomedical applications. nih.gov By spin-coating these derivatives onto glass, surfaces were created that significantly reduced cancer cell adhesion. The ability to introduce various functional groups onto the thiophene-oxazole backbone allows for the tuning of surface properties like hydrophobicity, biocompatibility, and electronic characteristics, making them useful for applications ranging from biocompatible coatings on medical devices to functional layers in electronic sensors. nih.govresearchgate.net

Ligands in Coordination Chemistry, Catalysis, and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group are excellent coordination sites for metal ions. alfachemic.com This makes this compound and its derivatives valuable ligands in coordination chemistry. The resulting metal complexes can function as catalysts for various organic transformations. For instance, novel chiral thiophene-oxazoline ligands have been successfully used in enantioselective palladium-catalyzed allylation reactions. thieme-connect.com Similarly, copper complexes with chiral bis(oxazolinyl)thiophene ligands have been shown to catalyze asymmetric Friedel–Crafts alkylation. nih.gov

This ability to act as a multitopic linker is especially important in the construction of Metal-Organic Frameworks (MOFs). wikipedia.org MOFs are crystalline, porous materials built from metal ions or clusters connected by organic linkers. mdpi.comwikipedia.org The geometry and functionality of the linker dictate the topology, pore size, and chemical properties of the resulting framework. Thiophene-based dicarboxylic acids have been used as linkers to construct 3D zinc-organic frameworks, demonstrating how these units can be integrated into extended, porous structures. jyu.fi MOFs built from emissive linkers, such as those containing thiophene and imidazole (B134444) units, can exhibit dual functionalities like luminescence and magnetism. nih.gov The combination of a thiophene-oxazole core with a carboxylic acid linker provides a pathway to novel MOFs with potential applications in gas storage, separation, catalysis, and sensing. mdpi.comrsc.org

Design of Molecular Recognition Systems for Carboxylic Acid Recognition

Molecular recognition involves the design of a host molecule that can selectively bind to a specific guest molecule. While direct research on this compound for the recognition of other carboxylic acids is not prominent, its derivatives have been extensively developed as fluorescent chemosensors for metal ions. globethesis.com This work provides a blueprint for how this scaffold could be adapted for recognizing carboxylic acids.

The design of synthetic receptors for carboxylic acids often relies on creating a binding pocket that is complementary in size, shape, and functionality to the target. researchgate.net This typically involves multiple hydrogen bonding sites. ijacskros.com For example, triazine-based thiazole derivatives have been synthesized to act as fluorescent sensors that can enantioselectively recognize carboxylic acids through hydrogen bonding and π-π interactions. nih.gov

A hypothetical receptor for a dicarboxylic acid might involve linking two 5-(thiophen-2-yl)oxazole units with a rigid spacer. The oxazole nitrogen atoms could act as hydrogen bond acceptors, creating a specific binding cleft for the guest molecule. The inherent fluorescence of the thiophene-oxazole core could then be used as a reporting mechanism, where binding of the guest acid causes a change in the fluorescence signal (either enhancement or quenching), allowing for sensitive detection. ijacskros.comnih.gov

Development of Chemo-Sensors and Responsive Materials

The unique photophysical properties inherent in the this compound scaffold have positioned its derivatives as compelling candidates for the development of advanced chemical sensors. These compounds often exhibit fluorescence, which can be modulated upon interaction with specific analytes, forming the basis for highly sensitive and selective chemo-sensors. Research in this area has primarily focused on the detection of metal ions, which are significant environmental pollutants. globethesis.com

Derivatives are typically engineered by introducing specific recognition groups (hydroxyl aromatic aldehydes) to the core structure, creating Schiff base fluorescent probes. globethesis.com The interaction of these probes with target metal ions leads to a change in their electronic properties, resulting in a discernible optical response, such as the enhancement ("turn-on") or quenching ("turn-off") of fluorescence. researchgate.netrsc.org

Fluorescent Chemo-Sensors for Metal Ion Detection

A significant body of research has been dedicated to creating fluorescent chemo-sensors for the detection of various metal ions by modifying the 5-(thiophen-2-yl)oxazole-4-carbohydrazide backbone. globethesis.comresearchgate.netrsc.org These sensors have demonstrated high selectivity and sensitivity for ions such as gallium(III) (Ga³⁺), indium(III) (In³⁺), and iron(III) (Fe³⁺). globethesis.comnih.gov

For instance, two chemo-sensors, designated L1 and L2, were synthesized from 5-(thiophen-2-yl)oxazole derivatives for the specific recognition of Ga³⁺. rsc.org Both L1 and L2 displayed a highly sensitive and selective "turn-on" fluorescence response to Ga³⁺ in a DMSO/H₂O buffer solution, with impressive anti-interference performance against other metal ions like Al³⁺ and In³⁺. rsc.org The detection limits for Ga³⁺ were determined to be 6.23 × 10⁻⁸ M for L1 and 1.15 × 10⁻⁸ M for L2. rsc.org

Similarly, a Schiff base sensor, TOQ, demonstrated a significant "turn-on" fluorescence response to In³⁺ in a DMF/H₂O buffer system, with the solution changing color from colorless to yellowish-green. globethesis.comnih.gov This sensor was also capable of sequential detection, where the fluorescence of the TOQ-In³⁺ complex was selectively quenched by Fe³⁺. nih.gov The detection limits for In³⁺ and Fe³⁺ were exceptionally low, at 1.75 × 10⁻¹⁰ M and 8.45 × 10⁻⁹ M, respectively. nih.gov

Another study reported on a fluorescent chemo-sensor 'P', synthesized from 5-(thiophen-2-yl)oxazole-4-carbohydrazide and 4-diethylaminosalicylaldehyde, for the sequential detection of In³⁺ and chromium(III) (Cr³⁺). researchgate.netbohrium.com This sensor exhibited a strong fluorescence enhancement upon binding with In³⁺, which was then selectively quenched by Cr³⁺. researchgate.netbohrium.com

The sensing mechanism for these derivatives often involves the formation of a complex between the sensor molecule and the target metal ion. globethesis.comrsc.orgnih.gov Job's plot analysis and ESI-MS titration have commonly revealed a 1:2 complexation ratio between the sensor and the metal ions. globethesis.comresearchgate.netrsc.orgnih.gov The practical applicability of these sensors has been demonstrated through the detection of target ions in environmental water samples and the development of portable paper-based sensors for visual, real-time detection. globethesis.comresearchgate.netnih.gov

Table 1: Performance of Chemo-Sensors Based on 5-(Thiophen-2-yl)oxazole Derivatives

| Sensor | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Solvent System | Ref. |

|---|---|---|---|---|---|

| TOH | Ga³⁺ | Fluorescence Enhancement | 6.23 × 10⁻⁸ M | DMSO/H₂O | globethesis.com |

| TOE | Ga³⁺ | Fluorescence Enhancement | 1.15 × 10⁻⁸ M | DMSO/H₂O | globethesis.com |

| L1 | Ga³⁺ | Fluorescence "Turn-on" | 6.23 × 10⁻⁸ M | DMSO/H₂O | rsc.org |

| L2 | Ga³⁺ | Fluorescence "Turn-on" | 1.15 × 10⁻⁸ M | DMSO/H₂O | rsc.org |

| TON | Ga³⁺, Ru³⁺ | Not Specified | 3.52 × 10⁻⁸ M (Ga³⁺), 9.96 × 10⁻⁸ M (Ru³⁺) | Not Specified | globethesis.com |

| TOQ | In³⁺ | Fluorescence "Turn-on" | 1.75 × 10⁻¹⁰ M | DMF/H₂O | globethesis.comnih.gov |

| TOQ-In³⁺ | Fe³⁺ | Fluorescence Quenching | 8.45 × 10⁻⁹ M | DMF/H₂O | nih.gov |

| P | In³⁺ | Fluorescence Enhancement | Not Specified | Not Specified | researchgate.netbohrium.com |

| P-In³⁺ | Cr³⁺ | Fluorescence Quenching | 9.82 × 10⁻⁹ M | DMF/H₂O | researchgate.netbohrium.com |

| PTO Derivatives | Fe³⁺ | Fluorescence Quenching | Not Specified | PVC Matrix | bohrium.com |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of heterocyclic compounds is an area of constant innovation, with a strong emphasis on efficiency, sustainability, and scalability. springerprofessional.de For 5-(thiophen-2-yl)oxazole-2-carboxylic acid, future synthetic strategies are expected to move beyond traditional multi-step batch processes.

C-H Activation: Direct C-H (carbon-hydrogen) activation represents a paradigm shift in organic synthesis, offering a more atom-economical route to complex molecules by avoiding pre-functionalization steps. Future research could focus on developing catalytic systems (e.g., based on palladium, rhodium, or ruthenium) to directly couple thiophene (B33073) and oxazole (B20620) precursors via C-H activation. This would streamline the synthesis, reduce waste, and allow for the late-stage functionalization of the thiophene or oxazole rings to rapidly generate diverse molecular libraries.

Flow Chemistry: Continuous-flow processing offers significant advantages over traditional batch chemistry, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. springerprofessional.desci-hub.se The application of flow chemistry to the synthesis of this compound could involve multi-step sequences where intermediates are generated and consumed in a continuous stream without isolation. uc.ptdurham.ac.uk This approach is particularly well-suited for handling potentially hazardous reagents or intermediates and for optimizing reaction conditions through rapid, automated screening. nih.gov

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| C-H Activation | Increased atom economy, reduced synthetic steps, enables late-stage functionalization. | Discovery of selective catalysts, optimization of reaction conditions for direct coupling. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalability, potential for automation. springerprofessional.desci-hub.se | Development of integrated multi-step flow reactors, in-line purification techniques. durham.ac.uk |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of this compound is dictated by its three key functional components: the thiophene ring, the oxazole ring, and the carboxylic acid group. While the individual reactivity of these moieties is well-understood, their interplay within a single molecule presents opportunities to discover novel transformations. Future research will likely investigate chemoselective reactions, allowing one part of the molecule to be modified while leaving the others intact. nih.gov For instance, developing conditions for the selective metalation or halogenation of the thiophene ring without affecting the oxazole core could provide access to new families of derivatives. beilstein-journals.org Another avenue involves exploring cycloaddition reactions or ring-opening transformations of the oxazole moiety to create more complex heterocyclic systems.

Advancements in Computational Design and High-Throughput Screening for Material Discovery

The discovery of novel materials is increasingly driven by computational methods, which can predict the properties of molecules before they are synthesized. researchgate.net High-throughput computational screening (HTCS) can be used to evaluate vast virtual libraries of derivatives of this compound for specific applications. rsc.org

Computational Design: Using techniques like Density Functional Theory (DFT), researchers can model the electronic properties (e.g., HOMO/LUMO levels, bandgap) of materials derived from this scaffold. arxiv.org This allows for the in silico design of molecules with tailored optical or electronic characteristics for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

High-Throughput Screening: By combining computational modeling with automated screening algorithms, it is possible to rapidly identify promising candidates from thousands of potential structures. dtu.dk For example, a screening campaign could search for derivatives with optimal molecular packing and charge transport properties, guiding synthetic efforts toward the most promising materials for semiconductor applications.

Integration into Complex Molecular Architectures and Nanosystems

The rigid, planar structure of this compound makes it an excellent building block for constructing larger, well-defined molecular architectures. The carboxylic acid group provides a convenient handle for further chemical modification and integration.

Complex Architectures: Future work could involve incorporating this unit into star-shaped molecules, dendrimers, or conjugated polymers. researchgate.net Such macromolecules often exhibit unique photophysical properties due to extended π-conjugation, making them suitable for applications in light-harvesting or chemical sensing. Thiophene-based hybrid molecules have already shown promise in these areas. mdpi.com

Nanosystems: The molecule could be used as a ligand to functionalize the surface of nanoparticles or as a component in self-assembled monolayers. Its ability to coordinate with metal ions could be exploited in the design of metal-organic frameworks (MOFs) with novel catalytic or gas storage properties.

Cross-Disciplinary Research Opportunities in Physical Organic Chemistry and Materials Science

The inherent properties of the thiophene and oxazole rings open up numerous opportunities for collaborative research at the interface of chemistry, physics, and materials science.

Physical Organic Chemistry: Detailed studies into the molecule's photophysics, including its fluorescence and phosphorescence properties, could lead to the development of new photoactive materials or molecular probes. Investigating the electronic communication between the thiophene and oxazole rings will provide fundamental insights into the structure-property relationships of conjugated heterocyclic systems.

Materials Science: The combination of the electron-rich thiophene and the electron-accepting character of the oxazole ring suggests potential for creating materials with interesting charge-transfer properties. This is a key feature for applications in organic electronics. Research could focus on synthesizing and characterizing thin films of polymers or small molecules derived from this compound to evaluate their performance in electronic devices.

| Research Area | Focus | Potential Outcome |

|---|---|---|

| Organic Electronics | Development of organic semiconductors and conductors. | Components for OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Photochemistry | Investigation of light-induced chemical processes and photophysical properties. | Fluorescent probes, photosensitizers, and materials for optical data storage. |

| Supramolecular Chemistry | Design of self-assembling molecular systems. | Smart materials, sensors, and drug delivery systems. |

Q & A

Basic: What are the common synthetic routes for 5-(Thiophen-2-yl)oxazole-2-carboxylic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as:

- Step 1: Coupling thiophene derivatives with oxazole precursors via Suzuki-Miyaura cross-coupling (for aromatic systems) or nucleophilic substitution.

- Step 2: Carboxylic acid functionalization using hydrolytic conditions (e.g., NaOH/EtOH under reflux).

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard.

Intermediate stability may require anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation .

Advanced: How can reaction conditions be optimized if intermediates exhibit instability during synthesis?

- Temperature Control: Lower reaction temperatures (0–5°C) for sensitive intermediates.

- Catalyst Screening: Use Pd(PPh₃)₄ for efficient coupling with reduced side reactions.

- In Situ Monitoring: TLC or HPLC-MS to track reaction progress and minimize degradation.

- Stabilizing Agents: Additives like 2,6-lutidine or molecular sieves to absorb moisture in hydrolysis steps .

Basic: What analytical techniques are used to confirm the structure of this compound?

- Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for functional group identification; IR for carboxylic acid (C=O stretch ~1700 cm⁻¹).

- Mass Spectrometry (MS): High-resolution ESI-MS (Exact mass: ~195.0018 g/mol) .

- Elemental Analysis: Validate C, H, N, S composition (e.g., C: ~50%, S: ~16%) .

- X-ray Crystallography: For unambiguous confirmation (SHELXL software for refinement) .

Advanced: How to resolve contradictions between spectroscopic data and expected molecular geometry?

- 2D NMR: Use HSQC/HMBC to assign ambiguous proton-carbon correlations.

- Computational Validation: Compare experimental IR/NMR with DFT-calculated spectra (Gaussian/B3LYP/6-31G*).

- Alternative Crystallization Solvents: Polar aprotic solvents (DMF/DMSO) may improve crystal quality for XRD .

Basic: What safety protocols are critical when handling this compound?

- PPE: Nitrile gloves, lab coat, and goggles (chemical splash protection).

- Ventilation: Use fume hoods to avoid inhalation (potential respiratory irritant).

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How to mitigate risks from hazardous decomposition products during thermal analysis?

- TGA/DSC: Monitor decomposition onset temperatures (likely >200°C).

- Scavengers: Add urea or activated carbon to trap sulfur oxides (SOₓ) and CO.

- Exhaust Systems: Ensure scrubbing for toxic gases (e.g., CO, SO₂) .

Basic: What biological assays are suitable for evaluating its pharmacological potential?

- Enzyme Inhibition: COX-1/COX-2 assays (anti-inflammatory activity).

- Cell Viability: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Screening: Agar diffusion against Gram± bacteria .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

- Substituent Variation: Introduce electron-withdrawing groups (NO₂, F) at thiophene C-3 to enhance electron deficiency.

- Bioisosteric Replacement: Replace oxazole with isoxazole or thiazole rings.

- Pharmacokinetic Profiling: LogP (octanol-water) measurements to optimize solubility .

Basic: What computational methods predict electronic properties relevant to material science applications?

- DFT Calculations: HOMO-LUMO gap (e.g., ~2.1–2.2 eV) and ionization potential (e.g., −6.2 eV) using VASP or ORCA.

- Charge Transport: Marcus theory for reorganization energy (λ) estimation.

- Optical Properties: TD-DFT to simulate UV-Vis spectra (absorption ~380–550 nm) .

Advanced: How to address environmental persistence in disposal protocols?

- Biodegradation Studies: OECD 301B (CO₂ evolution test) to assess persistence.

- Photocatalysis: TiO₂/UV treatment for degradation into non-toxic byproducts.

- Waste Segregation: Separate from strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.